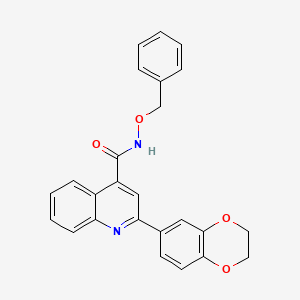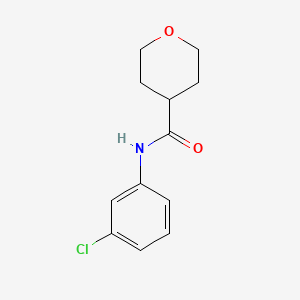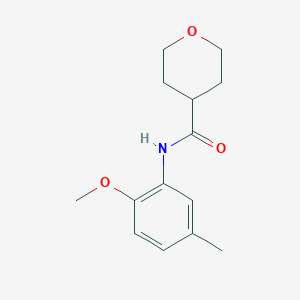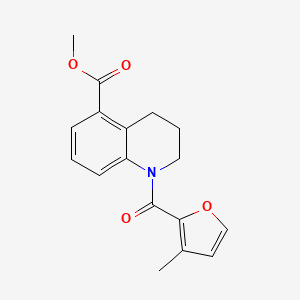
N~3~-benzyl-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-benzyl-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide, commonly known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMP is a piperidine-based compound that has a unique molecular structure, making it an interesting target for research.
作用機序
The exact mechanism of action of BDMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. BDMP has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that is involved in the regulation of anxiety and seizures. BDMP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
BDMP has been shown to have various biochemical and physiological effects. In animal studies, BDMP has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. BDMP has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
BDMP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, BDMP has some limitations for lab experiments. It has a low solubility in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on BDMP. One direction is to investigate its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a building block for the synthesis of new materials, such as polymers and dendrimers. Additionally, more research is needed to fully understand the mechanism of action of BDMP and its potential side effects. Further studies are also needed to optimize the synthesis method of BDMP and to develop new derivatives with improved properties.
合成法
The synthesis of BDMP involves the reaction of benzylamine with dimethyl malonate in the presence of sodium ethoxide. The resulting product is then reacted with piperidine to obtain BDMP. The synthesis of BDMP is a complex process that requires careful handling of the reagents and precise control of reaction conditions. However, the yield of BDMP is relatively high, making it a viable option for further research.
科学的研究の応用
BDMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BDMP has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. It has also been investigated for its potential as a treatment for Alzheimer's disease and Parkinson's disease. In material science, BDMP has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, BDMP has been used as a reagent for the synthesis of various organic compounds.
特性
IUPAC Name |
3-N-benzyl-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-18(2)16(21)19-10-6-9-14(12-19)15(20)17-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGFUYXDXBXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-benzyl-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)


![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)



![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)